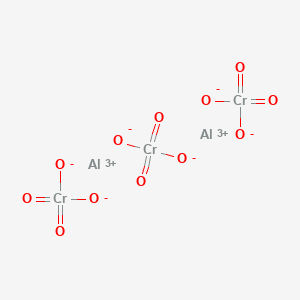
Aluminum chromate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum chromate, also known as chromic acid aluminum salt or aluminum monochromate, is a chemical compound with the formula Al₂(CrO₄)₃. It is composed of aluminum, chromium, and oxygen atoms. This compound appears as a yellow crystalline powder and is insoluble in water. This compound is primarily used in industrial settings for its corrosion-resistant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of aluminum chromate typically involves the reaction between aluminum ions and chromate ions in an aqueous solution. The chromate ions are usually prepared by oxidizing chromium compounds, such as chromium (III) oxide, in an alkali solution. The aluminum ions are then introduced to the solution, resulting in the formation of this compound precipitate. This precipitate is filtered and dried to obtain the final product .
Industrial Production Methods
In industrial settings, this compound is produced through a similar process but on a larger scale. The production involves the careful control of reaction conditions to ensure the purity and quality of the final product. The process includes steps such as the preparation of chromate ions, introduction of aluminum ions, precipitation, filtration, and drying .
Analyse Chemischer Reaktionen
Types of Reactions
Aluminum chromate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of common reagents and specific conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced by reducing agents such as hydrogen gas or metals like zinc.
Substitution: Substitution reactions can occur when this compound reacts with other compounds, leading to the replacement of chromate ions with other anions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may produce aluminum and chromium compounds, while substitution reactions can yield various chromate derivatives .
Wissenschaftliche Forschungsanwendungen
Aluminum chromate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and processes.
Biology: Employed in studies related to cellular processes and enzyme activities.
Medicine: Investigated for its potential use in medical treatments and drug formulations.
Industry: Widely used as a corrosion inhibitor in the aerospace and automotive industries. .
Wirkmechanismus
The mechanism of action of aluminum chromate involves its ability to form a protective layer on metal surfaces, preventing oxidation and degradation. This protective layer is formed through a chemical conversion process, where this compound reacts with the metal surface to create a thin, durable coating. This coating enhances the corrosion resistance and adhesion properties of the metal .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexavalent Chromate: Known for its excellent corrosion resistance but has environmental and health concerns.
Trivalent Chromate: An environmentally friendly alternative to hexavalent chromate, offering slightly lower corrosion resistance but improved safety.
Zirconium and Titanium-based Coatings: Used as alternatives to chromate coatings, providing good corrosion resistance and adhesion properties.
Uniqueness of Aluminum Chromate
This compound is unique due to its combination of high corrosion resistance and ability to form a protective layer on metal surfaces. Unlike hexavalent chromate, it poses fewer environmental and health risks, making it a preferred choice in various industrial applications .
Eigenschaften
Molekularformel |
Al2Cr3O12 |
|---|---|
Molekulargewicht |
401.94 g/mol |
IUPAC-Name |
dialuminum;dioxido(dioxo)chromium |
InChI |
InChI=1S/2Al.3Cr.12O/q2*+3;;;;;;;;;;6*-1 |
InChI-Schlüssel |
NINOVVRCHXVOKB-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[Al+3].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[4-[(4-chlorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13798011.png)
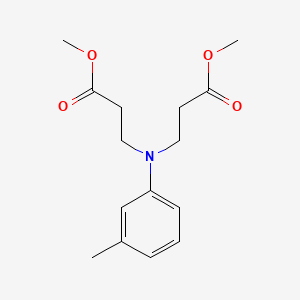
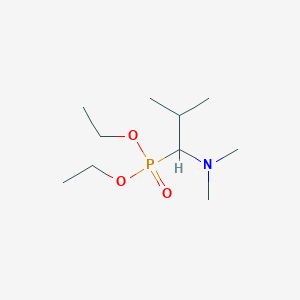
![5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one](/img/structure/B13798019.png)
![5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798028.png)
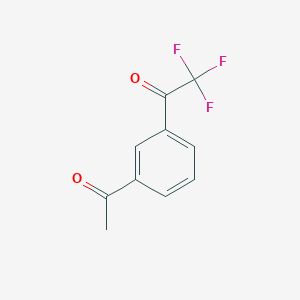
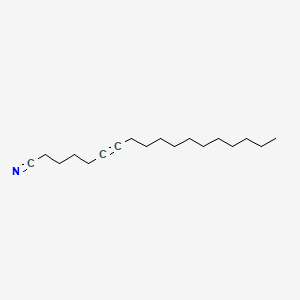
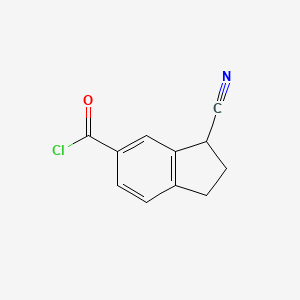
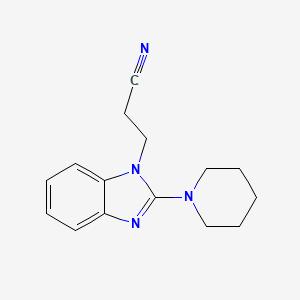
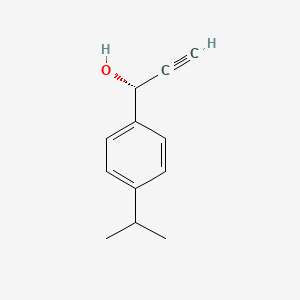
![Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride](/img/structure/B13798081.png)
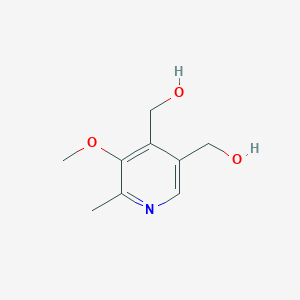
![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide](/img/structure/B13798089.png)
![1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol](/img/structure/B13798096.png)
